N-(シクロプロピルメチル)グアニジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

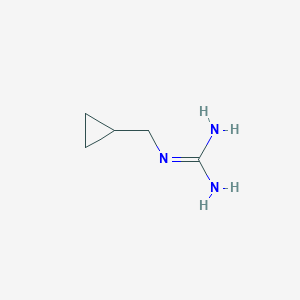

N-(Cyclopropylmethyl)guanidine is a guanidine derivative characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the guanidine moiety. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications .

科学的研究の応用

N-(Cyclopropylmethyl)guanidine has diverse applications in scientific research:

作用機序

Target of Action

N-(cyclopropylmethyl)guanidine, also known as 2-(cyclopropylmethyl)guanidine, is a guanidine derivative . Guanidine compounds are known to play key roles in various biological functions . .

Mode of Action

The mode of action of guanidine compounds often involves electrostatic interactions . At physiological pH, the guanidine moiety carries a positive charge, and it is suggested that the mechanism of action involves an electrostatic interaction between the negatively charged bacterial cell . .

Biochemical Pathways

Guanidine compounds are found in a variety of biochemical processes and natural products . They are represented in non-ribosomal peptides, guanidine-bearing polyketides, alkaloids, terpenoids, and shikimic acid derivatives

Result of Action

Guanidine compounds are known to exhibit various biological activities .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)guanidine typically involves the reaction of cyclopropylmethylamine with a guanidylating agent. One common method is the reaction of cyclopropylmethylamine with S-methylisothiourea under basic conditions to yield the desired guanidine derivative . Another approach involves the use of carbodiimides as guanidylating agents, which react with cyclopropylmethylamine to form N-(cyclopropylmethyl)guanidine .

Industrial Production Methods: Industrial production of N-(cyclopropylmethyl)guanidine may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: N-(Cyclopropylmethyl)guanidine undergoes various chemical reactions, including:

Oxidation: The guanidine moiety can be oxidized to form guanidinium salts.

Reduction: Reduction reactions can convert the guanidine group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine nitrogen acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Guanidinium salts.

Reduction: Amines.

Substitution: Substituted guanidines with various functional groups.

類似化合物との比較

N,N’-Disubstituted guanidines: These compounds have two substituents on the guanidine nitrogen atoms and exhibit similar chemical properties.

Cyclic guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines share structural similarities with N-(cyclopropylmethyl)guanidine.

Uniqueness: N-(Cyclopropylmethyl)guanidine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .

生物活性

N-(Cyclopropylmethyl)guanidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

N-(Cyclopropylmethyl)guanidine is characterized by the presence of a guanidine functional group, which is known for its ability to interact with various biological macromolecules. The cyclopropylmethyl moiety enhances the compound's hydrophobicity, potentially influencing its biological interactions and pharmacokinetics.

1. Antimicrobial Activity

N-(Cyclopropylmethyl)guanidine has been evaluated for its antimicrobial properties. Studies have shown that guanidine derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentration (MIC) values ranging from 0.12 to 4 µg/mL against various strains, including multi-drug resistant isolates of E. cloacae and A. baumannii .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. cloacae | 2 |

| A. baumannii | 4 |

| S. aureus (MRSA) | 1.5 |

2. Neuroprotective Effects

Research indicates that compounds with guanidine structures can exert neuroprotective effects. In vitro assays have demonstrated that certain guanidines can protect neuronal cells from ischemic damage by modulating intracellular ion balance and reducing oxidative stress .

3. Inhibition of Na+/H+ Exchanger

N-(Cyclopropylmethyl)guanidine has been identified as an inhibitor of the Na+/H+ exchanger (NHE), particularly NHE1, which is crucial in regulating intracellular pH and volume in cardiomyocytes . Inhibition of this exchanger can prevent calcium overload during ischemia-reperfusion episodes, thereby protecting cardiac tissues from damage.

The biological activity of N-(cyclopropylmethyl)guanidine can be attributed to several mechanisms:

- Ion Channel Modulation : The guanidinium group enhances interactions with ion channels such as TRPV1, which may contribute to its analgesic and anti-inflammatory properties .

- Antibacterial Mechanism : Guanidinium compounds increase cellular accumulation in bacteria, enhancing their antimicrobial efficacy by disrupting membrane integrity and inhibiting essential cellular processes .

- Neuroprotective Pathways : Through the inhibition of specific enzymes and modulation of signaling pathways, N-(cyclopropylmethyl)guanidine may reduce neuronal cell death during ischemic events .

Study on Antimicrobial Efficacy

A focused study on a series of guanidine derivatives, including N-(cyclopropylmethyl)guanidine, highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC value of 1.5 µM in this context, indicating strong potential as an antibiotic candidate .

Neuroprotection in Ischemic Models

In vivo studies have shown that N-(cyclopropylmethyl)guanidine can significantly reduce infarction size in animal models subjected to middle cerebral artery occlusion, suggesting its therapeutic potential in stroke management .

特性

IUPAC Name |

2-(cyclopropylmethyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3/c6-5(7)8-3-4-1-2-4/h4H,1-3H2,(H4,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWLRADFQOJCQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。